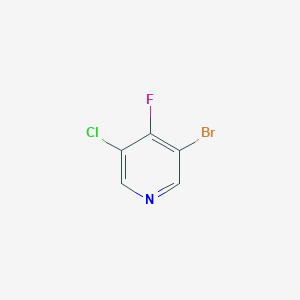![molecular formula C20H18N2O3 B2690338 (E)-3-(2,5-二甲氧基苯甲基亚甲基)-2,3-二氢吡咯并[1,2-a]喹唑啉-5(1H)-酮 CAS No. 885191-32-2](/img/structure/B2690338.png)
(E)-3-(2,5-二甲氧基苯甲基亚甲基)-2,3-二氢吡咯并[1,2-a]喹唑啉-5(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone derivatives can be synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Their structures can be elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of quinazolinone derivatives involves various chemical reactions. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various spectroscopic techniques, including 1H/13C NMR, FTIR spectroscopy, and MS .科学研究应用
Fluorogenic Dyes for Lipid Droplets in Living Cells
Lipid droplets (adiposomes) are cellular organelles with distinct structures and functions. They play a significant role in energy homeostasis, lipotoxicity prevention, and oxidative stress management. Researchers have explored fluorogenic compounds that selectively label lipid droplets due to specific structural fragments that induce fluorescence in a lipophilic environment .
Compound of Interest: Dimethoxybenzylidene-Rhodanine:- Applications :
- Fluorescent Labeling : Dimethoxybenzylidene-rhodanine and its acyclic analogues exhibit fluorescence when incubated with living cells. These compounds selectively label lipid droplets, making them valuable tools for lipid droplet visualization in live cells using widefield fluorescent microscopy .
Stable Isocyanate Derivatives
Isocyanates find applications in various fields, including polymer chemistry, materials science, and organic synthesis. The compound 2,5-dimethoxyphenyl isocyanate offers stability and reactivity for specific applications .
Compound of Interest: 2,5-Dimethoxyphenyl Isocyanate:Phenylacetic Acid Derivatives
Phenylacetic acid derivatives exhibit diverse biological and chemical properties. They are relevant in drug discovery, organic synthesis, and medicinal chemistry. The compound 2,5-dimethoxyphenylacetic acid is one such derivative .
Compound of Interest: 2,5-Dimethoxyphenylacetic Acid:Multifunctional Tetraphenylethene-Based Schiff Base
Schiff bases are versatile compounds with applications in sensors, materials, and optoelectronics. The compound TPESB combines aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms, leading to dual-mode color changes induced by water and zinc ions .
Compound of Interest: TPESB (Tetraphenylethene-Based Schiff Base):作用机制
未来方向
属性
IUPAC Name |
(3E)-3-[(2,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-15-7-8-18(25-2)14(12-15)11-13-9-10-22-17-6-4-3-5-16(17)20(23)21-19(13)22/h3-8,11-12H,9-10H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPDQVIVJSOPA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
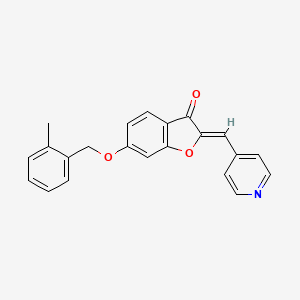
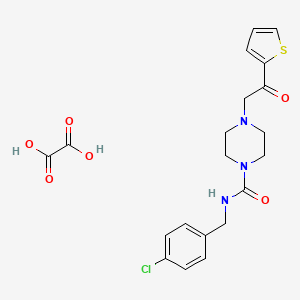

![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
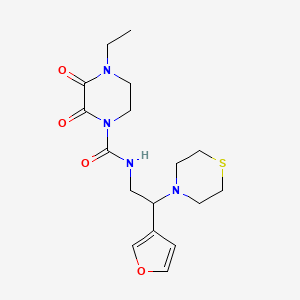
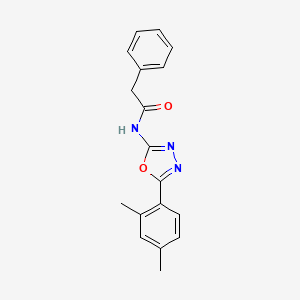
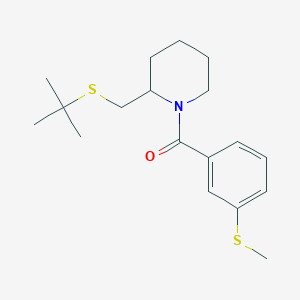
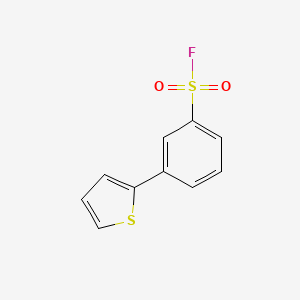
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
